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Executive Summary

Methyl (E)-4-decenoate (CAS: 93979-14-7) is a linear, unsaturated fatty acid ester
characterized by a trans (E) double bond at the C4 position.[1][2][3] While chemically simple,
its specific stereochemistry dictates its biological activity, particularly in chemical ecology where
it functions as a semiochemical synergist for pentatomid bugs (e.g., Halyomorpha halys). This
guide provides a rigorous analysis of its molecular architecture, spectroscopic signature,
synthetic pathways, and safety profile, designed for researchers in organic synthesis and
chemical ecology.

Chemical Identity & Structural Analysis[1][3]
Nomenclature & Identifiers
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Parameter Detail

IUPAC Name Methyl (E)-dec-4-enoate

Common Name Methyl trans-4-decenoate

CAS Registry Number 93979-14-7

Molecular Formula C11H2002

Molecular Weight 184.28 g/mol

SMILES CCcCcc/c=C/ccc(=0)0oC

InChl Key CRHITZQXHNFRAZ-BQYQJAHWSA-N

Stereochemical Configuration

The defining feature of this molecule is the (E)-configuration at the C4=C5 double bond.[1]
Unlike its (Z2)-isomer (cis), the (E)-isomer maintains a linear, extended chain conformation.[1]
This linearity significantly impacts its binding affinity in olfactory receptors and its packing
density in lipid monolayers.

e Bond Angles: The

hybridized carbons at C4 and C5 exhibit bond angles of approximately 120°, enforcing a
planar geometry around the alkene.

o Steric Strain: The trans arrangement minimizes steric repulsion between the C1-C3 ester tall
and the C6-C10 alkyl chain, making it thermodynamically more stable than the (Z)-isomer by
approximately 1.0 kcal/mol.[1]

Physicochemical Properties[1][2][3][5][6]1[7][8]
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Property Value Context

Estimated at 760 mmHg;

requires high vacuum for

Boiling Point 217-226 °C o
distillation to prevent
polymerization.[1]
) At 25 °C. Typical for medium-
Density 0.889 g/mL

chain fatty esters.[1]

Highly lipophilic; indicates poor
LogP (Octanol/Water) 34-41 water solubility and high

membrane permeability.[1]

Combustible liquid (Class Il1A).
[1]

Flash Point ~90-97 °C

Miscible in common organic
Solubility Ethanol, Hexane solvents; insoluble in water
(<20 mg/L).

Spectroscopic Characterization

Accurate identification relies on distinguishing the (E)-isomer from the (Z)-isomer and the
saturated analog.[1]

Nuclear Magnetic Resonance (*H NMR)

The diagnostic signal for the (E)-isomer is the coupling constant (

) of the vinyl protons.[1]

e Solvent: CDCIs, 400 MHz.
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Shift (
Position
, Ppm)

Multiplicity

Integration

Assignment &
Coupling
Notes

-OCHs 3.67

Singlet (s)

3H

Methyl ester
protons.[1]
Characteristic

sharp singlet.[1]

H-4, H-5 535-5.45

Multiplet (m)

2H

Vinyl protons.[1]
Key Diagnostic:
In a resolved

spectrum,
Hz (vs

Hz).

H-2, H-3 2.30-2.38

Multiplet (m)

4H

Overlapping

signals for

-methylene (to

carbonyl) and

-methylene
(allylic).[1]

H-6 1.96 - 2.05

Quartet (q)

2H

Allylic methylene
protons on the

alkyl chain side.

[1]

H-7,8,9 1.25-1.35

Multiplet (m)

6H

Bulk methylene
chain.[1]

H-10 0.88

Triplet (1)

3H

Terminal methyl

group (

Hz).[1]

Mass Spectrometry (GC-MS)[1]
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e Molecular lon (

): m/z 184 (Weak).

o Base Peak: Often m/z 74 (McLafferty rearrangement product characteristic of methyl esters:
).

o Diagnostic Fragments:
o m/z 153 (

): Loss of methoxy group.[1]

o m/z 55: Allylic cation fragment (

Infrared Spectroscopy (FT-IR)

e C=0 Stretch: 1740 cm~1 (Strong, Ester).

e C=C Stretch: 1650-1670 cm~ (Weak, often obscured).

e =C-H Bending (trans): 965-970 cm~* (Medium). Critical for distinguishing E from Z isomers.
Synthesis & Production Protocols

Route A: Johnson-Claisen Rearrangement
(Stereoselective)

This is the preferred route for high-purity (E)-isomer synthesis.[1] It involves the reaction of an
allylic alcohol with trimethyl orthoacetate.

Mechanism:
o Exchange: Allylic alcohol reacts with trimethyl orthoacetate to form a mixed ketene acetal.[1]

e Rearrangement: Heating promotes a [3,3]-sigmatropic rearrangement.[1]

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.bocsci.com/methyl-e-4-decenoate-cas-93979-14-7-item-243935.html
https://www.bocsci.com/methyl-e-4-decenoate-cas-93979-14-7-item-243935.html
https://www.bocsci.com/methyl-e-4-decenoate-cas-93979-14-7-item-243935.html
https://www.bocsci.com/methyl-e-4-decenoate-cas-93979-14-7-item-243935.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Selectivity: The chair-like transition state preferentially yields the (E)-alkene (

-unsaturated ester).[1]

Allylic Alcohol

(1-Octen-3-ol) w»
Mixed Ketene Acetal Heat (140°C) - [3,3]-Sigmatropic Rearrangement _ | Methyl (E)-4-decenoate
/ (Transient) | Transition State (Chair) o (>98% E-isomer)

Trimethyl Orthoacetate
+ Acid Cat. (e.g., Propionic Acid)

Click to download full resolution via product page
Figure 1: Stereoselective synthesis via Johnson-Claisen Rearrangement.
Protocol:

Reagents: 1-Octen-3-ol (1.0 eq), Trimethyl orthoacetate (4.0 eq), Propionic acid (0.05 eq).

Conditions: Heat to 140°C with continuous distillation of methanol byproduct.

Workup: Remove excess orthoacetate under vacuum.[1]

Purification: Flash chromatography (Hexane/EtOAc 95:5) or vacuum distillation.[4]

Route B: Metathesis (Cross-Metathesis)

Useful for rapid library generation but requires careful catalyst selection to ensure E-selectivity.
e Reactants: Methyl 4-pentenoate + 1-Heptene.[1]
o Catalyst: Grubbs Il or Hoveyda-Grubbs Il (Thermodynamic control favors trans).[1]

o Challenge: Statistical distribution of products (homodimers vs. cross-products) requires
rigorous chromatographic separation.

Biological & Industrial Applications[1]
Chemical Ecology (Pheromone Synergist)
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Methyl (E)-4-decenoate acts as a semiochemical synergist for several Pentatomidae (stink
bug) species. While the primary aggregation pheromones are often bisabolenes or trienoates
(e.g., Methyl (E,E,Z2)-2,4,6-decatrienoate), the presence of the mono-alkene can enhance trap
capture rates or modulate behavioral responses.[1]

Primary Pheromone
(Methyl (E,E,Z)-2,4,6-decatrienoate)

Primary Signal

Synergist
(Methyl (E)-4-decenoate)

Allosteric Modulation?

Olfactory Receptor
(Pentatomidae)

Signal Transduction

Aggregation/
Attraction Response

Click to download full resolution via product page

Figure 2: Functional role in insect chemical communication.[1]

Fragrance Industry Status[1][10]

o Odor Profile: Described as fruity, green, waxy, and pear-like.[1]

e Regulatory Caution: While it has pleasant olfactory properties, some regulatory bodies (e.g.,
IFRA standards via proxy or lack of specific safety data) may restrict its use in cosmetic
fragrances. It is often labeled "Not for fragrance use" in supply catalogs pending full
sensitization studies, unlike its saturated analog (Methyl decanoate).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

e H400: Very toxic to aquatic life.[1][5][6]
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e H411: Toxic to aquatic life with long-lasting effects.[1][5][6]
e H227: Combustible liquid.[1][7][5]

Handling Protocols:

o PPE: Nitrile gloves and safety goggles are mandatory.[1]

o Storage: Store under inert gas (Nitrogen/Argon) at 2—8°C. The double bond is susceptible to
autoxidation over time; stabilizers (e.g., BHT) may be added for long-term storage.

e Spill: Absorb with sand or vermiculite.[1] Do not flush into surface water.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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